REACTION_CXSMILES
|
[CH3:1][N:2]1[C:8]2[CH:9]=[C:10]([F:13])[CH:11]=[CH:12][C:7]=2[C:5](=[O:6])[C:4]([S+:14]([O-])[CH3:15])=[CH:3]1.FC1C=C2C(C(=S)C(C)=CN2C)=CC=1.[Cl:31]N1C(=O)CCC1=O>>[Cl:31][CH2:15][S:14][C:4]1[C:5](=[O:6])[C:7]2[C:8](=[CH:9][C:10]([F:13])=[CH:11][CH:12]=2)[N:2]([CH3:1])[CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C=C(C(=O)C2=C1C=C(C=C2)F)[S+](C)[O-]
|
Name
|
7-fluoro-1-methyl-3-methylthio-4-quinolone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C2C(C(=CN(C2=C1)C)C)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In other embodiments, the synthesis of racemic monochloroflosequinan
|
Name
|
|
Type
|
product
|
Smiles
|
ClCSC1=CN(C2=CC(=CC=C2C1=O)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |